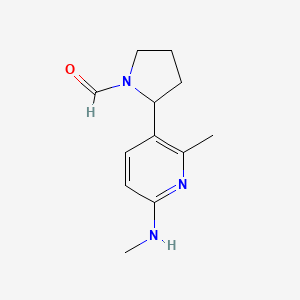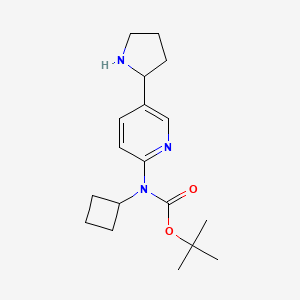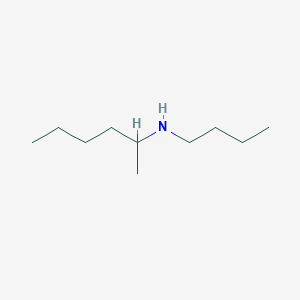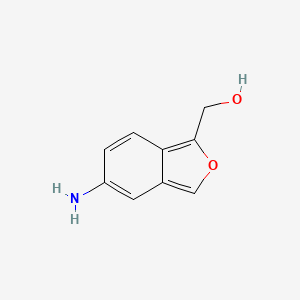![molecular formula C9H12N2O4S B11821758 {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate typically involves the reaction of 3,4-dihydroxyphenylthiol with an appropriate amino compound under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of acetic acid to form the acetate salt . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted phenyl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of the dihydroxyphenyl group suggests that it may scavenge free radicals and protect cells from oxidative damage .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases related to oxidative stress and inflammation .
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals. Additionally, it may modulate signaling pathways involved in inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring.
Triazoles: Triazoles are another class of heterocyclic compounds known for their antifungal and anticancer activities.
Uniqueness
What sets {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dihydroxyphenyl groups allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
[amino-(3,4-dihydroxyphenyl)sulfanylmethylidene]azanium;acetate |
InChI |
InChI=1S/C7H8N2O2S.C2H4O2/c8-7(9)12-4-1-2-5(10)6(11)3-4;1-2(3)4/h1-3,10-11H,(H3,8,9);1H3,(H,3,4) |
Clé InChI |
UGZALSMVEUUBOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].C1=CC(=C(C=C1SC(=[NH2+])N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)

![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)






![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)




